molecular formula C21H15N3O3S B11468308 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

Cat. No.: B11468308
M. Wt: 389.4 g/mol
InChI Key: IRLKRWWTZNZXJR-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is a complex organic compound that features a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is unique due to the presence of both the benzothiazole and nitrobenzamide moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

InChI

InChI=1S/C21H15N3O3S/c1-13-12-14(21-23-17-7-3-5-9-19(17)28-21)10-11-16(13)22-20(25)15-6-2-4-8-18(15)24(26)27/h2-12H,1H3,(H,22,25)

InChI Key

IRLKRWWTZNZXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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